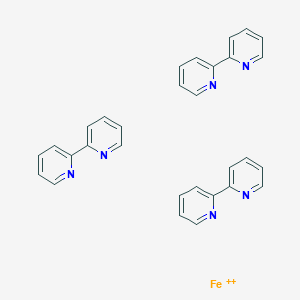

Tris(2,2'-bipyridine)iron(2+)

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

iron(2+);2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C10H8N2.Fe/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h3*1-8H;/q;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBAONBNPIGDAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24FeN6+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15025-74-8 (Parent), Array | |

| Record name | 2,2'-Bipyridine ferrous sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014263811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(2,2'-bipyridyl)-Fe(II) complex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015025748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

524.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14263-81-1, 15025-74-8 | |

| Record name | 2,2'-Bipyridine ferrous sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014263811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(2,2'-bipyridyl)-Fe(II) complex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015025748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron(2+), tris(2,2'-bipyridine-.kappa.N1,.kappa.N1')-, (OC-6-11)-, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Synthetic Methodologies and Advanced Structural Characterization of Tris 2,2 Bipyridine Iron 2+

Refined Synthetic Routes and Ligand Modifications

The synthesis of [Fe(bpy)₃]²⁺ can be achieved through several controlled methods, each offering distinct advantages. Furthermore, modifications to the bipyridine ligand and the use of confined environments provide avenues to tune the complex's properties.

Controlled Synthesis Techniques

The most common and straightforward synthesis involves the reaction of an iron(II) salt with three equivalents of 2,2'-bipyridine (B1663995) in a suitable solvent.

Solution-Based Synthesis : A standard method involves combining an aqueous solution of iron(II) sulfate (B86663) (FeSO₄) or iron(II) chloride (FeCl₂) with an ethanolic or aqueous solution of 2,2'-bipyridine. wikipedia.orglasalle.edu The intensely colored red-violet complex precipitates upon addition of a suitable counter-ion, such as tetrafluoroborate (B81430) (BF₄⁻) or perchlorate (B79767) (ClO₄⁻). lasalle.eduodinity.com The choice of solvent and counter-ion can influence the purity and crystal quality of the final product.

Mechanochemical Synthesis : A solid-state approach known as mechanochemistry can also be employed. This technique involves grinding solid iron(II) tetrafluoroborate with 2,2'-bipyridine in a precise stoichiometric ratio, avoiding the need for bulk solvents. wikipedia.org

The table below summarizes typical conditions for the solution-based synthesis.

| Iron(II) Precursor | Ligand | Solvent System | Counter-ion Source |

| Iron(II) Chloride (FeCl₂) | 2,2'-bipyridine | Water / Ethanol | Sodium Tetrafluoroborate (NaBF₄) |

| Iron(II) Sulfate (FeSO₄) | 2,2'-bipyridine | Water | - (Sulfate salt precipitates) |

Influence of Ligand Substituents on Complex Formation

Modifying the 2,2'-bipyridine ligand framework with various substituents can profoundly impact the steric and electronic properties of the resulting iron complex.

Steric Effects : The introduction of bulky substituents, such as methyl groups in the 3,3'-positions of the bipyridine rings, can create significant steric repulsion. unm.edu This repulsion can distort the octahedral geometry around the iron center, influencing the Fe-N bond lengths and potentially favoring the high-spin (HS) state over the low-spin (LS) state. unm.edu

Electronic and Functional Modifications : Attaching functional groups or polymers to the bipyridine ligand can alter the complex's properties and reactivity. For instance, high molecular weight poly(ethylene glycol) (PEG) has been attached to bipyridine ligands to create macroligands. nih.gov The resulting [Fe(bpy-PEG)₃]²⁺ complexes exhibit different formation kinetics and increased air sensitivity compared to the unmodified complex. nih.gov The redox properties of the iron center can also be systematically tuned through the electron-donating or electron-withdrawing nature of the substituents on the ligands. nih.gov

Encapsulation within Confined Environments (e.g., Zeolite Cages)

Synthesizing or encapsulating the [Fe(bpy)₃]²⁺ complex within the nanoscale cavities of porous materials like zeolites introduces steric confinement that can alter its physical and photophysical properties.

The complex can be prepared within the supercages of zeolite Y. nih.govresearchgate.net This is typically achieved by first exchanging the sodium ions in the zeolite framework with iron(II) ions, followed by the introduction of the 2,2'-bipyridine ligand, which diffuses into the cages to form the complex in situ. The confinement within the zeolite can lead to geometric distortions of the complex. nih.gov These encapsulated complexes have been studied for their altered photophysical behaviors, such as participating in energy transfer processes not observed in solution. nih.gov

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

A comprehensive understanding of the structure of [Fe(bpy)₃]²⁺, particularly the changes that occur during its transition between low-spin and high-spin states, requires the use of sophisticated analytical methods.

X-ray Crystallography and Bond Length Analysis

Single-crystal X-ray diffraction is a powerful tool for determining the precise three-dimensional structure of [Fe(bpy)₃]²⁺ in its ground, low-spin state. The analysis provides accurate measurements of bond lengths and angles, confirming the pseudo-octahedral coordination geometry of the iron center.

A critical structural parameter is the Fe-N bond length, which is highly sensitive to the spin state of the iron(II) center (a d⁶ ion).

In the low-spin (LS) state (S=0), the six d-electrons occupy the t₂g orbitals, resulting in shorter, stronger Fe-N bonds. unm.edu

In the high-spin (HS) state (S=2), two electrons move into the antibonding e₉ orbitals, causing a significant elongation and weakening of the Fe-N bonds. osu.eduaip.org

This change in bond length is a hallmark of the spin crossover phenomenon and is consistently observed to be approximately 0.2 Å. aip.org While crystallography is ideal for the stable LS ground state, studying the transient, light-induced HS state often requires time-resolved techniques. The data below, derived from computational models benchmarked against experimental crystallographic and X-ray absorption data, illustrates the typical Fe-N bond lengths. aip.org

| Spin State | Fe-N Bond Length (Å) | Symmetry |

| Low-Spin (LS) | ~1.97 | D₃ |

| High-Spin (HS) | ~2.17 | C₁ (distorted) |

X-ray Absorption Spectroscopy (XAS): XANES and EXAFS Investigations

X-ray Absorption Spectroscopy (XAS) is an indispensable technique for probing the local electronic and geometric structure around the iron atom, especially for samples in solution or for studying transient species. aip.orgoptica.org The technique is divided into two main regions:

X-ray Absorption Near Edge Structure (XANES) : Also known as NEXAFS, this region at the beginning of the absorption edge provides information about the oxidation state and coordination geometry of the iron center. aip.orgaps.org The Fe K-edge XANES spectrum of [Fe(bpy)₃]²⁺ is highly sensitive to the structural changes accompanying the LS-to-HS transition. aip.orgmdpi.com Computational simulations of XANES spectra are often used to validate structural models of the complex in both spin states. desy.deresearchgate.net

Extended X-ray Absorption Fine Structure (EXAFS) : This region, extending several hundred eV past the absorption edge, contains information about the bond distances to neighboring atoms. Analysis of the EXAFS signal allows for the precise determination of the average Fe-N bond distance, making it a crucial tool for quantifying the ~0.2 Å bond elongation upon formation of the HS state in solution. aip.org Time-resolved XAS experiments have been instrumental in tracking the ultrafast structural dynamics of the spin crossover process. aip.org

Femtosecond Electron Diffraction for Structural Dynamics

Femtosecond Electron Diffraction (FED) is a powerful pump-probe technique utilized to investigate the ultrafast structural dynamics of molecules following photoexcitation. This method provides direct structural information by capturing diffraction patterns of a sample with extremely short electron pulses, on the order of femtoseconds to picoseconds. scholaris.ca In the context of tris(2,2'-bipyridine)iron(2+), often studied as Fe(bpy)₃₂, FED is employed to observe the atomic motions involved in the spin crossover (SCO) phenomenon. scholaris.caresearchgate.net

The process begins with a "pump" laser pulse that excites the molecule, initiating the transition from a low-spin (LS) state to a high-spin (HS) state. scholaris.ca Following this excitation, a precisely timed "probe" electron pulse scatters off the molecules. The resulting diffraction pattern is recorded at various time delays between the pump and probe pulses, allowing for the creation of a molecular movie of the structural changes. scholaris.canih.gov

For tris(2,2'-bipyridine)iron(2+), the key structural change upon photoinduced spin crossover is a significant elongation of the iron-nitrogen (Fe-N) bonds. scholaris.ca Upon transitioning to the high-spin state, the Fe-N bond is expected to elongate uniformly by approximately 0.2 Å. scholaris.ca This substantial change in bond length leads to a discernible alteration in the diffraction pattern, which can be tracked over time. scholaris.ca

Experiments on crystalline Fe(bpy)₃₂ have been conducted to map these atomic motions. researchgate.net Such studies are crucial for understanding the mechanics of the transition, as the single-crystal environment provides a well-defined system for observing the ultrafast dynamics. nih.gov While transient absorption spectroscopy can track the electronic evolution of the excited state population, FED provides direct, time-resolved structural information. scholaris.ca

The ultrafast transition to the high-spin state in [Fe(bpy)₃]²⁺ is known to occur on a sub-picosecond timescale, with some studies reporting the HS state is reached within approximately 100 femtoseconds. osu.eduaip.org FED experiments are designed to capture these rapid changes with high temporal resolution. For instance, experiments have been performed using ultrabright femtosecond electron sources with temporal instrument response functions of around 400 fs. researchgate.net

Theoretical calculations, such as those using density functional theory (DFT), complement experimental FED data by providing detailed structural parameters for both the low-spin and high-spin states, against which experimental observations can be benchmarked. aip.org

| State | Parameter | Value (Å) | Source |

|---|---|---|---|

| Low-Spin (LS) | Fe-N Bond Distance | 1.966 | aip.org |

| High-Spin (HS) | Fe-N Bond Distance (Expected Elongation) | ~2.166 | scholaris.caaip.org |

Electronic Structure and Spectroscopy of Tris 2,2 Bipyridine Iron 2+

Ground State Electronic Configuration and Spin State (Low-Spin)

The ground state of the [Fe(bpy)₃]²⁺ cation is characterized by a low-spin electronic configuration, which dictates its fundamental magnetic and spectroscopic properties.

In the [Fe(bpy)₃]²⁺ complex, the central iron(II) ion (Fe²⁺) possesses a d⁶ electron configuration. It is coordinated by three bidentate 2,2'-bipyridine (B1663995) ligands, creating a pseudo-octahedral coordination environment around the metal center. nih.gov This arrangement of ligands causes the five degenerate d-orbitals of the iron ion to split into two distinct energy levels due to electrostatic interactions, a phenomenon described by ligand field theory. libretexts.orgbyjus.com

The orbitals that point directly towards the ligands (the eg set, consisting of dz² and dx²-y²) are raised in energy, while the orbitals that lie between the ligands (the t₂g set, consisting of dxy, dxz, and dyz) are lowered in energy. libretexts.orgresearchgate.net The energy separation between these two sets of orbitals is known as the octahedral ligand field splitting parameter (Δo). odinity.com

The 2,2'-bipyridine ligand is a strong-field ligand, meaning it induces a large Δo. byjus.com For a d⁶ metal ion like Fe(II), if Δo is greater than the energy required to pair electrons in the same orbital (the spin-pairing energy), the energetically favorable configuration is for all six d-electrons to occupy the lower-energy t₂g orbitals. byjus.com This results in a (t₂g)⁶(eg)⁰ electronic configuration, which is defined as a low-spin state. researchgate.netodinity.com The ground state is therefore a singlet, designated as ¹A₁. researchgate.netaip.org

A direct consequence of the low-spin (t₂g)⁶ configuration is that all six d-electrons in the ground state of [Fe(bpy)₃]²⁺ are paired. With no unpaired electrons, the complex does not possess a net magnetic moment and is therefore diamagnetic. This property is a hallmark of low-spin d⁶ octahedral complexes.

Excited State Manifolds and Electronic Transitions

The rich spectroscopy of [Fe(bpy)₃]²⁺ arises from the presence of several accessible electronic excited states. Photoexcitation leads to the population of these states, initiating a series of rapid relaxation processes.

The most prominent feature in the electronic spectrum of [Fe(bpy)₃]²⁺ is an intense absorption band in the visible region. acs.orgwikipedia.org This absorption is attributed to a metal-to-ligand charge transfer (MLCT) transition. odinity.comacs.orgusc.edu In this process, a photon excites an electron from one of the filled, metal-centered t₂g orbitals to one of the empty, ligand-based π* orbitals of a bipyridine ligand. odinity.comacs.org

This initial excitation populates a singlet MLCT (¹MLCT) state. aip.orgrsc.org While this transition is responsible for the complex's strong color, the ¹MLCT state is extremely short-lived. acs.org It rapidly undergoes intersystem crossing to triplet MLCT (³MLCT) states. aip.org The MLCT excited state lifetime in [Fe(bpy)₃]²⁺ is known to be sub-picosecond. nih.govrsc.org

In addition to the ligand-based MLCT states, [Fe(bpy)₃]²⁺ also has accessible metal-centered excited states, known as ligand field (LF) or MC states. nih.govnih.gov These states arise from the promotion of an electron from the t₂g orbitals to the higher-energy eg orbitals. For [Fe(bpy)₃]²⁺, the LF states, particularly the high-spin quintet state (⁵T₂), are energetically situated below the MLCT manifold. acs.orgnih.gov

This energetic arrangement provides an extremely efficient deactivation pathway for the initially populated MLCT state. Following excitation to the ¹MLCT state, the complex undergoes an ultrafast cascade of non-radiative decay through the ³MLCT and subsequently into the lower-lying LF states, ultimately forming the ⁵T₂ state in less than 200 femtoseconds. nih.govnih.gov Ground state recovery from this LF state then occurs on a nanosecond timescale. nih.gov

UV-Visible absorption spectroscopy is a primary tool for characterizing the electronic transitions in [Fe(bpy)₃]²⁺. The spectrum displays distinct bands corresponding to the different types of electronic excitations.

The characteristic MLCT transition appears as a broad and intense band in the visible region, with a maximum absorption (λmax) at approximately 520-521 nm. odinity.comresearchgate.net Another band, also attributed to an MLCT transition, is observed in the near-UV region around 350 nm. researchgate.net At higher energies, in the ultraviolet region, more intense absorption bands are present which are assigned to spin-allowed π-π* transitions localized within the aromatic rings of the bipyridine ligands. acs.orgusc.eduacs.org

Table 1: UV-Visible Absorption Data for Tris(2,2'-bipyridine)iron(2+)

| Wavelength (λmax) | Wavenumber (cm⁻¹) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Transition Assignment |

| ~520 nm | ~19,230 | 6,430 | ¹A₁ → ¹MLCT |

| ~350 nm | ~28,570 | - | ¹A₁ → ¹MLCT |

| ~333 nm | ~30,000 | - | π → π* |

Note: Molar absorptivity values can vary depending on the solvent and counter-ion.

Electronic Circular Dichroism (CD) Analysis and Exciton (B1674681) Transitions

The inherent chirality of the tris(2,2'-bipyridine)iron(2+) complex, which possesses a D3 symmetry helical structure, gives rise to distinct signals in electronic circular dichroism (CD) spectroscopy. mdpi.com This technique is a powerful tool for investigating the stereochemical and electronic properties of such chiral metal complexes in solution. mdpi.comnih.gov The CD spectrum of [Fe(bpy)3]2+ is characterized by features arising from both metal-centered d-d transitions and ligand-based π → π* transitions.

A key feature in the CD spectrum of tris(2,2'-bipyridine)iron(2+) is the phenomenon of exciton coupling. nih.govacs.org This occurs when the π → π* transitions of the three bipyridine ligands interact, leading to a splitting of the excited states. This interaction is particularly evident in the UV region of the spectrum, where the intense ligand-based absorptions occur. nih.gov The CD signals in this region are often bisignate, with the null of the CD signal coinciding with the maxima in the UV-visible absorption spectrum, a classic signature of exciton coupling. nih.gov These signals arise from the coupling of the π-π* transitions within the chromophores of the imine ligands. nih.gov Theoretical calculations have confirmed that the CD signals in the UV region are a result of this coupling of π-π* transitions. nih.gov

The analysis of exciton CD is crucial for understanding the origin of the optical activity in the complex. acs.orgnih.gov Time-dependent density functional theory (TD-DFT) has been successfully employed to simulate and interpret the CD spectra of [Fe(bpy)3]2+. acs.orgnih.gov These theoretical models have been instrumental in elucidating the nature of the metal-ligand orbital interactions and the origins of the optical activity of the exciton transitions. acs.orgnih.gov

Theoretical Approaches to Electronic Structure Determination

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become primary computational tools for investigating the electronic structure and spectroscopic properties of tris(2,2'-bipyridine)iron(2+). These methods have proven effective in modeling the geometry of both the low-spin ground state and the high-spin excited states of the complex. aip.org DFT calculations have successfully confirmed the D3 symmetry of the low-spin ground state. aip.org

TD-DFT, in particular, has been extensively used to calculate and interpret the electronic absorption and circular dichroism (CD) spectra of [Fe(bpy)3]2+. acs.orgnih.govaip.org Simulated CD spectra from TD-DFT calculations show reasonably good agreement with experimental data. acs.orgnih.gov These calculations have been crucial in assigning the nature of the observed electronic transitions, distinguishing between metal-to-ligand charge transfer (MLCT) bands and the ligand-centered (LC) π → π* transitions. odinity.com The MLCT peaks observed in the UV/Vis spectra correspond to the energy of the HOMO → LUMO transitions. odinity.com

The choice of functional and basis set is critical in these calculations. For instance, the PBE functional has been used to analyze the structures of the low-spin and high-spin states, with solvent effects modeled using conductor-like polarizable continuum models (C-PCM). aip.org The B3LYP functional has also been employed in the calculation of electronic spectra. acs.org

While DFT and TD-DFT are powerful for many applications, they can be challenged by systems with significant static correlation or near-degeneracy of states, which can be the case for the excited states of transition metal complexes. For such situations, multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) and the subsequent application of second-order perturbation theory (CASPT2) are often necessary for a more accurate description of the electronic structure.

Although detailed CASSCF/CASPT2 studies specifically on tris(2,2'-bipyridine)iron(2+) are not extensively reported in the primary literature, the known photochemical complexity of this molecule suggests that such methods would be highly valuable. The light-induced excited spin-state trapping (LIESST) phenomenon in [Fe(bpy)3]2+ involves multiple excited states with different spin multiplicities (singlets, triplets, and quintets) and intricate potential energy surfaces. nih.gov The accurate description of these surfaces, their crossings, and the dynamics of intersystem crossing often requires a multireference approach to correctly handle the electronic configurations involved. The failure of approximate exchange-correlation functionals in DFT to predict properties of open-shell systems can be traced to delocalization and static correlation errors, which multireference methods are designed to address. researchgate.net

A crucial aspect of computational chemistry is the validation of theoretical models against experimental results. For tris(2,2'-bipyridine)iron(2+), a variety of experimental data is available for benchmarking computational methods. DFT and TD-DFT calculations have been globally benchmarked against a wide range of experimental observables. aip.org

These benchmarks include comparisons with:

Ultraviolet-visible (UV-Vis) linear absorption spectra : Ensuring that the calculated transition energies and intensities match the experimental spectrum. aip.org

Circular Dichroism (CD) spectra : Validating that the computed chiroptical response accurately reproduces the experimental CD signals, which is a sensitive probe of the electronic and geometric structure. aip.org

Fe K-edge X-ray Absorption Near Edge Structure (XANES) spectra : This technique provides information about the local coordination environment and electronic structure of the iron center. Comparing simulated XANES spectra with experimental data provides a stringent test of the accuracy of the calculated geometry and electronic distribution around the metal. aip.org

Such comprehensive benchmarking has shown that the simulated structures from DFT calculations can nicely reproduce a range of experimental observables for [Fe(bpy)3]2+. aip.org

The electronic properties and reactivity of tris(2,2'-bipyridine)iron(2+) are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In this d6 low-spin complex, the HOMO is primarily of metal d-orbital character (specifically, from the t2g set in an idealized octahedral field). odinity.com The LUMO, on the other hand, is centered on the π* orbitals of the bipyridine ligands. odinity.com

This orbital arrangement dictates that the lowest energy electronic transitions are of the Metal-to-Ligand Charge Transfer (MLCT) type, where an electron is excited from the iron center to the ligand system. odinity.comacs.org These MLCT transitions are responsible for the strong absorption in the visible region of the spectrum, giving the complex its characteristic red color. odinity.comacs.org The energy of the MLCT peaks in the UV-Vis spectrum corresponds to the HOMO-LUMO energy gap. odinity.com For [Fe(bpy)3]2+, this energy has been determined to be 2.30 x 10^5 J/mol. odinity.com

Ultrafast Photophysical Dynamics and Spin Crossover Phenomena in Tris 2,2 Bipyridine Iron 2+

Photoinduced Spin Crossover (SCO) Mechanisms

The photoinduced spin crossover (SCO) in Tris(2,2'-bipyridine)iron(2+), denoted as [Fe(bpy)₃]²⁺, is a light-triggered transformation from its initial low-spin (LS) singlet ground state (¹A₁) to a high-spin (HS) quintet state (⁵T₂). chemrxiv.org This process is initiated by the absorption of visible light, which populates a singlet metal-to-ligand charge-transfer (¹MLCT) state. nih.govosu.edu The subsequent relaxation to the high-spin state occurs with nearly perfect efficiency on an ultrafast timescale. nih.govsemanticscholar.org

Singlet MLCT to High-Spin Quintet State Pathways

Upon photoexcitation into the ¹MLCT band, the [Fe(bpy)₃]²⁺ complex is promoted to an excited state where an electron has moved from a metal-centered d-orbital to a π* orbital on one of the bipyridine ligands. acs.orgacs.org From this initial excited state, the system must undergo a spin-forbidden transition (ΔS = 2) to reach the final high-spin quintet state. nih.govsemanticscholar.org The exact pathway for this transition has been a subject of considerable research, with evidence pointing towards competing mechanisms. chemrxiv.orgnih.gov Quantum dynamics simulations and spectroscopic evidence suggest that the relaxation from the ¹MLCT state to the ⁵T₂ state is not a direct process but involves several intermediate steps. chemrxiv.org

Role of Triplet Metal-Centered and MLCT Intermediate States

The deactivation of the initially populated ¹MLCT state proceeds through a cascade of lower-energy excited states. Crucial intermediates in this process are triplet states, both of MLCT and metal-centered (MC) character. chemrxiv.org Following the initial excitation, the system rapidly undergoes intersystem crossing (ISC) from the ¹MLCT state to a triplet MLCT (³MLCT) state. osu.edunccr-must.ch

From the ³MLCT manifold, the pathway to the quintet state is debated. Some studies proposed a direct transition from the ³MLCT to the ⁵T₂ state. However, recent quantum dynamics simulations strongly indicate that metal-centered triplet states (³T₁ or ³MC) are essential intermediates. chemrxiv.org According to this "indirect" mechanism, the photochemical pathway is predominantly ¹MLCT → ³MLCT → ³T₁ → ⁵T₂. chemrxiv.org This pathway is facilitated by ligand vibrations that increase the coupling between the triplet and quintet states and modulate the energy levels to allow for efficient population transfer. chemrxiv.org The involvement of these intermediate states is critical for overcoming the large spin multiplicity change required to reach the final quintet state.

Ultrafast Intersystem Crossing (ISC) Processes

A defining characteristic of the photophysics of [Fe(bpy)₃]²⁺ is the extreme speed of the intersystem crossing events. The entire conversion from the initial singlet excited state to the final quintet high-spin state occurs on a sub-picosecond timescale. chemrxiv.org The initial ISC from the ¹MLCT to the ³MLCT state is exceptionally fast, occurring within tens of femtoseconds. osu.edu The subsequent population of the ⁵T₂ high-spin state from the triplet manifolds is also remarkably rapid, with studies reporting its formation in less than 50 femtoseconds. nih.govsemanticscholar.org

This near subvibrational timescale for a spin-forbidden, two-electron transition highlights that the spin flipping is intricately coupled with the electronic and structural dynamics of the molecule. nih.govsemanticscholar.org Non-totally-symmetric vibrational modes, including high-frequency modes of the bipyridine ligands, are proposed to mediate these ultrafast processes. nih.gov The rapid and efficient ISC is a general feature observed across many Fe(II) polypyridyl complexes. nccr-must.ch

Time-Resolved Spectroscopic Probes of Excited State Evolution

To unravel the complex and rapid sequence of events following photoexcitation in [Fe(bpy)₃]²⁺, specialized spectroscopic techniques with femtosecond time resolution are required. These methods allow researchers to directly observe the formation and decay of the transient intermediate states.

Femtosecond Transient Absorption Spectroscopy

Femtosecond transient absorption (TA) spectroscopy is a powerful tool for tracking the excited-state dynamics of [Fe(bpy)₃]²⁺. osu.edu In a typical TA experiment, a "pump" pulse excites the molecule, and a time-delayed "probe" pulse measures the change in absorption of the sample. scholaris.ca By varying the delay between the pump and probe, a "movie" of the spectral evolution can be created.

Studies on aqueous [Fe(bpy)₃]²⁺ have identified distinct spectral signatures for the various excited states. osu.eduresearchgate.net

¹MLCT State: This state is characterized by a very short-lived emission around 600 nm, which decays in approximately 20 femtoseconds. osu.edu

³MLCT State: This state exhibits a short-lived excited-state absorption below 400 nm and a weaker emission around 660 nm. osu.eduresearchgate.net Its lifetime is less than 150 fs. osu.edu

⁵T₂ High-Spin State: The formation of the high-spin state is marked by the appearance of a broad absorption in the ultraviolet and visible regions. nih.govnccr-must.ch The decay of this state back to the singlet ground state occurs on a much slower timescale of around 650 picoseconds. nccr-must.ch

The table below summarizes the key kinetic components observed in femtosecond transient absorption studies of [Fe(bpy)₃]²⁺ in aqueous solution.

| Time Constant (τ) | Associated Process | Spectral Region |

| < 50 fs | Depopulation of MLCT manifold / Population of ⁵T₂ state | Visible / UV |

| ~150 fs | Decay of ³MLCT state | Below 400 nm |

| ~650 ps | Relaxation of ⁵T₂ state back to ¹A₁ ground state | Ground State Bleach |

This interactive table is based on data reported in multiple ultrafast spectroscopic studies. nih.govosu.edunccr-must.ch

Ultrafast XUV Photoemission Spectroscopy

Ultrafast Extreme Ultraviolet (XUV) photoemission spectroscopy provides a more direct probe of the electronic and spin state dynamics. nih.govannualreviews.org This technique monitors the transient distribution of electron density among the excited states with femtosecond resolution. nih.gov By measuring the kinetic energy of photoemitted electrons, XUV spectroscopy can distinguish between different electronic configurations of the iron center. nih.govannualreviews.org

Application of this technique to [Fe(bpy)₃]²⁺ has provided crucial insights into the SCO mechanism. It has allowed for the direct observation of the flow of population through the intermediate states, confirming that both "direct" (from ³MLCT) and "indirect" (via ³MC) pathways to the quintet state can compete, with the indirect route being dominant. chemrxiv.orgnih.gov This method offers an unambiguous way to track the spin state of the iron center in real-time, solidifying the understanding of the ultrafast spin transition. nih.gov

Time-Resolved X-ray Absorption Spectroscopy (TR-XAS, TR-XES)

Time-Resolved X-ray Absorption Spectroscopy (TR-XAS) serves as a powerful tool for directly probing the transient electronic and geometric structure of Tris(2,2'-bipyridine)iron(2+) following photoexcitation. By monitoring changes in the X-ray absorption spectrum, particularly in the X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) regions, researchers can map the structural evolution during the spin crossover event. aip.org

Studies utilizing TR-XAS have provided detailed insights into the geometry of the high-spin (HS) quintet state (⁵T₂). Upon formation, the Fe-N bonds elongate significantly due to the population of anti-bonding e_g orbitals. aip.org Analysis of XANES and EXAFS data reveals that while the low-spin (LS) ground state possesses a high degree of symmetry (D₃), the photo-induced HS state undergoes a structural distortion to a lower, asymmetric C₁ symmetry. aip.org This symmetry breaking is characterized by inequivalent Fe-N bond elongations. aip.org These experimental findings are supported by density functional theory (DFT) calculations, which confirm the departure from D₃ symmetry in the HS state. aip.org

Transient Near Edge X-ray Absorption Fine Structure (NEXAFS) measurements at the Fe L₃-edge and N K-edge provide element-specific information about the changes in the electronic structure. researchgate.net These experiments can track the depletion of the LS ground state and the appearance of the HS state with high temporal resolution, confirming the sub-picosecond timescale of the spin transition. aip.org

| Parameter | Spin State | Experimental (XAS) Value (Å) | Calculated (DFT) Value (Å) |

|---|---|---|---|

| Average Fe-N Bond Length | LS (¹A₁) | 1.97 | 1.98 - 2.00 |

| HS (⁵T₂) | 2.17 | 2.19 - 2.21 | |

| Symmetry | LS (¹A₁) | D₃ | D₃ |

| HS (⁵T₂) | C₁ (Asymmetric) | C₁ (Asymmetric) |

Femtosecond Fluorescence Up-Conversion and Transient Anisotropy

Femtosecond fluorescence up-conversion is a technique with the requisite time resolution to capture the fleeting emission from the initial, short-lived excited states of Tris(2,2'-bipyridine)iron(2+). Upon excitation into the singlet metal-to-ligand charge-transfer (¹MLCT) band, the complex exhibits a very brief fluorescence signature before rapidly converting to non-emissive lower-lying states. osu.edu

Experiments on aqueous solutions of the complex have identified an extremely short-lived, broad emission band centered around 600 nm, which decays in approximately 20 fs. osu.edu This emission is assigned to the initially populated ¹MLCT state. Following this initial decay, a weak and also short-lived emission is observed at around 660 nm. This secondary emission is attributed to the triplet metal-to-ligand charge-transfer (³MLCT) state, which is populated via intersystem crossing (ISC) from the ¹MLCT state and decays in under 150 fs. osu.edu The exceptionally fast ISC rate is a key feature of the ultrafast spin crossover mechanism. osu.edu The subsequent decay of the ³MLCT state populates the high-spin ⁵T₂ state, which is non-emissive and relaxes non-radiatively to the ground state on a much longer timescale. osu.edu

Transient anisotropy measurements, often performed in conjunction with transient absorption spectroscopy, provide information on the rotational dynamics and the orientation of the transition dipole moments of the excited states. Studies combining transient absorption, anisotropy, and circular dichroism have been used to further elucidate the structural dynamics and symmetry changes that occur during the excited-state cascade. aip.org

| Excited State | Emission Peak Wavelength (nm) | Decay Time Constant | Assignment |

|---|---|---|---|

| ¹MLCT | ~600 | ~20 fs | Initial photo-excited state |

| ³MLCT | ~660 | <150 fs | Populated via intersystem crossing from ¹MLCT |

Femtosecond Stimulated Raman Spectroscopy (FSRS)

Femtosecond Stimulated Raman Spectroscopy (FSRS) is an advanced vibrational spectroscopy technique capable of recording high-resolution Raman spectra of transient species with sub-picosecond time resolution. nih.gov This method is ideally suited for tracking the structural dynamics of Tris(2,2'-bipyridine)iron(2+) as it evolves through the spin crossover pathway. By probing the vibrational modes of the complex, FSRS can provide a real-time map of changes in bond lengths and angles. osti.gov

Upon photoexcitation, the population of the high-spin ⁵T₂ state involves a significant elongation of the Fe-N bonds. This structural change is reflected in the vibrational spectrum, particularly in the low-frequency modes corresponding to Fe-N stretching and bending. rsc.org Ultrafast optical spectroscopy experiments have observed the generation of coherent vibrational wave packets in the HS state, which manifest as oscillations in the transient absorption signal. aip.org These oscillations correspond to the vibrational modes that are impulsively excited by the ultrafast population of the HS potential energy surface. rsc.org

FSRS experiments can directly probe these coherences, identifying the specific vibrational modes involved in the structural relaxation and cooling within the HS state. osti.gov Theoretical calculations, which are benchmarked against experimental data, predict that the Fe-N stretching modes in the HS state are located in the far-IR region and are significantly red-shifted compared to the LS state, consistent with the weaker Fe-N bonds. rsc.org FSRS provides the means to experimentally verify these predictions and follow the vibrational energy dissipation in real-time.

| Vibrational Mode | Spin State | Typical Frequency Range (cm⁻¹) | Structural Significance |

|---|---|---|---|

| Fe-N Stretch | LS (¹A₁) | ~380 - 420 | Reflects strong metal-ligand bonding |

| HS (⁵T₂) | ~200 - 280 | Shift to lower frequency indicates bond weakening/elongation | |

| Ligand (bpy) Modes | LS (¹A₁) | >700 | Sensitive to changes in electronic distribution (e.g., MLCT character) and ligand conformation |

| HS (⁵T₂) | >700 |

Influence of Environmental Factors on Excited State Dynamics

Solvent Effects on Ligand Field Transitions and Ground State Recovery

The solvent environment can surprisingly exert a significant influence on the excited-state dynamics of Tris(2,2'-bipyridine)iron(2+), particularly on the non-radiative decay of the ⁵T₂ state back to the ¹A₁ ground state. nih.gov While metal-centered ligand field states are often considered to be insulated from their surroundings, studies have shown that the lifetime of the ⁵T₂ state is solvent-dependent. nih.gov

A notable example is the ~50% increase in the ⁵T₂ lifetime when the solvent is changed from water to acetonitrile (B52724). nih.gov This effect is not driven by changes to the electronic structure but is attributed to an outer-sphere reorganization energy effect. The relaxation from the high-spin state, which has a larger molecular volume due to longer Fe-N bonds, to the more compact low-spin state is accompanied by a significant change in the solute's volume. This volume change perturbs the local solvent structure, and the kinetics of this ground state recovery (GSR) process are influenced by the energy required to reorganize the solvent shell. nih.gov

Variable-temperature ultrafast spectroscopy in acetonitrile has been used to quantify the energetics of this process. These studies reveal a small but measurable activation barrier for the ⁵T₂ → ¹A₁ conversion, further supporting the role of reorganization energy in governing the decay dynamics. rsc.orgrsc.org

| Solvent | Temperature (K) | Lifetime (ns) | Activation Energy (cm⁻¹) |

|---|---|---|---|

| Water | Room Temp. | ~0.6 - 0.7 | N/A |

| Acetonitrile | 292 | 1.05 ± 0.02 | 310 ± 15 |

| 235 | 1.52 ± 0.03 |

Ion Pairing and Solvation Energy Considerations

Furthermore, simulations indicate that the solvation shell itself undergoes reorganization during the spin transition. The number of water molecules in the first hydration shell has been shown to increase upon going from the LS to the HS state, reflecting the change in the complex's size and surface topology. rsc.org Many-body interactions within the solvent shells account for a significant portion of the total interaction energy, highlighting the importance of a sophisticated model for the solvation environment that goes beyond simple pairwise additive force fields. rsc.org

Crystal Lattice and Confinement Effects

When Tris(2,2'-bipyridine)iron(2+) is incorporated into a solid-state crystal lattice, its excited-state dynamics can be dramatically altered compared to its behavior in solution. The rigid structure of the crystal imposes a "chemical pressure" on the complex, which can perturb the potential energy surfaces of the electronic states and affect the dynamics of structural rearrangements. nih.gov

Femtosecond transient absorption spectroscopy on single crystals of Fe(bpy)₃₂ has shown that while the initial ultrafast steps of the spin crossover are similar to those in solution, the lifetime of the high-spin state is drastically reduced. nih.gov In the crystal, the ⁵T₂ state lifetime was found to be approximately 100 ps, which is significantly shorter than the ~665 ps lifetime observed in aqueous solution. osu.edunih.gov This accelerated decay is attributed to the mechanical constraint of the lattice, which hinders the large-amplitude structural changes (i.e., the Fe-N bond elongation) associated with the formation of the HS state and facilitates a more rapid return to the more compact LS ground state. nih.gov

The effect of the local environment can also be tuned by doping the complex into different inert host lattices. researchgate.net These guest-host interactions can fine-tune the electronic and photophysical properties, demonstrating that confinement effects are a powerful tool for modulating the spin crossover dynamics. researchgate.net

| Environment | Lifetime | Attributed Cause for Difference |

|---|---|---|

| Aqueous Solution | ~665 ps | Relaxation governed by intrinsic properties and solvent reorganization. |

| Single Crystal (Fe(bpy)₃₂) | ~100 ps | "Chemical pressure" and confinement from the rigid lattice accelerate non-radiative decay. |

Theoretical Modeling of Ultrafast Dynamics

The sub-picosecond timescale of the light-induced spin crossover (SCO) in Tris(2,2'-bipyridine)iron(2+), denoted as [Fe(bpy)₃]²⁺, necessitates the use of sophisticated theoretical models to unravel the complex interplay of electronic and nuclear dynamics. Upon photoexcitation into the singlet metal-to-ligand charge transfer (¹MLCT) state, the system undergoes an exceptionally rapid relaxation to a metastable high-spin (HS) quintet state (⁵T₂) with nearly perfect quantum efficiency. osu.eduacs.org Theoretical modeling is indispensable for mapping the intricate pathways and identifying the driving forces behind this ultrafast transformation, which involves multiple spin-forbidden intersystem crossings through intermediate triplet states. chemrxiv.org

Quantum wavepacket dynamics simulations provide a powerful theoretical tool for tracking the time evolution of the molecular system's quantum state after photoexcitation. These simulations propagate a wavepacket, a coherent superposition of vibrational states, on multi-dimensional potential energy surfaces (PESs) representing the different electronic spin states (singlet, triplet, and quintet). chemrxiv.orgnih.gov

By solving the time-dependent Schrödinger equation, these simulations can explicitly model the non-adiabatic transitions between electronic states and the coherent motion of the nuclei. For [Fe(bpy)₃]²⁺, quantum dynamics have been instrumental in elucidating the precise mechanism of the SCO process. chemrxiv.org Recent studies employing wavepacket dynamics have shown that upon excitation to a ¹MLCT state, the system follows a sequential pathway: ¹MLCT → ³MLCT → ³T₁ → ⁵T₂. chemrxiv.org This indicates that the metal-centered (MC) triplet manifold (³T₁) acts as a crucial intermediate, catalyzing the ultrafast transfer to the final high-spin state. chemrxiv.org

These simulations highlight the importance of specific vibrational modes, particularly the stretching modes of the bipyridine ligands, in promoting efficient population transfer between the different electronic states. chemrxiv.org The dynamics are often characterized by both ballistic (non-exponential) motion on the excited-state surfaces and kinetic (exponential) population decay, revealing the multifaceted nature of the relaxation process. nih.gov

Table 1: Key Timescales in the Ultrafast Relaxation of [Fe(bpy)₃]²⁺

| Process | Timescale | Method |

| ¹MLCT decay / ³MLCT formation | < 20 fs | Femtosecond Fluorescence Up-conversion |

| ³MLCT decay | ~120 fs | Transient Absorption / Global Analysis |

| ⁵T₂ state population | ~960 fs | Transient Absorption / Global Analysis |

| ⁵T₂ decay (Ground state recovery) | ~665 ps | Transient Absorption / Global Analysis |

This table presents characteristic time constants derived from a global analysis of transient absorption data for aqueous [Fe(bpy)₃]²⁺, illustrating the sequential relaxation model. Data sourced from Gawelda et al. (2007). osu.edu

Understanding the ultrafast dynamics in [Fe(bpy)₃]²⁺ is critically dependent on accurately mapping the potential energy surfaces (PESs) of the ground and relevant excited states. These surfaces are typically calculated using computational chemistry methods like Density Functional Theory (DFT), its time-dependent extension (TD-DFT), or more advanced multiconfigurational methods such as CASPT2. nih.govacs.org The PESs are plotted as a function of key nuclear coordinates, most notably the symmetric Fe-N breathing mode, which shows a significant elongation of about 0.2 Å in the high-spin state. rsc.org

The transition from the low-spin to the high-spin state involves navigating a complex landscape of multiple, intersecting PESs corresponding to singlet, triplet, and quintet spin multiplicities. acs.org The intersections between these surfaces, known as conical intersections or surface crossings, are critical junctures where transitions between states are most probable. The efficiency of these transitions is governed by nonadiabatic coupling, primarily spin-orbit coupling (SOC), which mixes states of different spin multiplicities. nih.govresearchgate.net

Theoretical models focus on accurately calculating the energies of the various MLCT and metal-centered (MC) states and the magnitude of the SOCs between them. nih.govresearchgate.net Model Hamiltonians have been developed and refined to reproduce these surfaces and couplings, allowing for detailed simulations of the dynamics across surface crossing regions. nih.govrsc.org These calculations show that the high density of triplet states and strong SOCs facilitate the rapid cascade from the initially excited ¹MLCT state down to the quintet ⁵T₂ state, bypassing direct, spin-forbidden deactivation to the singlet ground state. osu.edu

Table 2: Calculated Relative Stabilities of [Fe(bpy)₃]²⁺ Spin States

| Method | ΔE (HS - LS) (cm⁻¹) |

| B3LYP* | 3076 |

| OPBE | 3447 |

| CASPT2 | 3447 |

This table compares the calculated energy difference (ΔE) between the high-spin (HS) and low-spin (LS) ground states using different theoretical methods. The values highlight the sensitivity of this critical parameter to the chosen computational approach. Data sourced from Kepenekian et al. (2012). acs.org

Ligand Field Theory (LFT) provides a foundational framework for understanding the electronic structure of [Fe(bpy)₃]²⁺. It describes how the electrostatic field of the six nitrogen atoms from the bipyridine ligands lifts the degeneracy of the iron's 3d orbitals, splitting them into lower-energy t₂g and higher-energy e_g* sets. beilstein-journals.org In the low-spin ground state, all six d-electrons occupy the t₂g orbitals (t₂g⁶e_g⁰). The transition to the high-spin state involves promoting two electrons to the antibonding e_g orbitals (t₂g⁴e_g*²), which explains the significant Fe-N bond elongation. beilstein-journals.org

The dynamics of the spin transition are not purely electronic; they are intimately coupled to nuclear motion. This interaction is known as spin-vibronic coupling. chemrxiv.org Specific vibrational modes, particularly those that break the molecule's octahedral symmetry (Jahn-Teller active modes) or modulate the Fe-N bond lengths, can strongly influence the energy gaps and couplings between different spin states. chemrxiv.org

Theoretical models that incorporate spin-vibronic coupling are essential for accurately simulating the SCO dynamics. These models show that ligand vibrations can transiently reduce the energy barriers between potential energy surfaces and enhance the spin-orbit coupling, thereby accelerating the intersystem crossing rates. chemrxiv.org Quantum dynamics simulations have identified that C₂-C₂′ and C₂-N stretching modes of the bipyridine ligands, in addition to the primary Fe-N breathing mode, play a crucial role in facilitating the ultrafast relaxation cascade. chemrxiv.org

The phenomenon where a system is trapped in a metastable high-spin state after photoexcitation is known as Light-Induced Excited Spin-State Trapping (LIESST). rsc.orgrsc.org While this occurs naturally in [Fe(bpy)₃]²⁺ at low temperatures, advanced theoretical concepts like Optimal Control Theory (OCT) explore the possibility of actively manipulating and controlling this process. nih.gov

OCT is a mathematical framework used to design tailored external fields, such as shaped laser pulses, to steer a quantum system towards a desired outcome. nih.gov In the context of [Fe(bpy)₃]²⁺, the goal is to control the population flow between the various excited states. For instance, OCT can be used to design a laser pulse that maximizes the population transfer to the ⁵T₂ state or, conversely, to stabilize and extend the lifetime of the intermediate MLCT states, which could be desirable for applications in photocatalysis. nih.govnih.gov

Recent theoretical studies have combined quantum wavepacket dynamics with OCT to explore the control of the SCO reaction in [Fe(bpy)₃]²⁺. nih.gov These simulations show that while simple laser pulses have a minor effect, specifically shaped electromagnetic fields can enhance the lifetime of the MLCT states. nih.gov This theoretical work demonstrates the potential for external control over the intrinsic photochemistry of spin crossover complexes, opening new avenues for the development of molecular switches and sensors. nih.gov

Redox Chemistry and Electrochemistry of Tris 2,2 Bipyridine Iron 2+

Electrochemical Characterization and Redox Potentials

The electrochemical properties of [Fe(bpy)₃]²⁺ are readily characterized by techniques such as cyclic voltammetry, which reveals the potentials at which the complex is oxidized and reduced. These studies provide fundamental insights into the electronic structure and reactivity of the molecule.

Cyclic voltammetry (CV) of [Fe(bpy)₃]²⁺ in a suitable solvent, typically acetonitrile (B52724) with a supporting electrolyte like tetrabutylammonium hexafluorophosphate ([NBu₄][PF₆]), showcases a reversible one-electron oxidation and a series of ligand-based reductions. nih.govresearchgate.net

The most prominent feature in the positive potential region is the reversible oxidation of the iron center from Fe(II) to Fe(III):

[Fe(bpy)₃]²⁺ ⇌ [Fe(bpy)₃]³⁺ + e⁻

This process is electrochemically reversible, characterized by a peak separation (ΔEₚ) close to the theoretical value of 59 mV for a one-electron process at room temperature. The formal potential (E½) for this Fe(III)/Fe(II) couple is a key parameter that is sensitive to the electronic environment of the iron center. acs.org

In the negative potential region, the complex undergoes up to three successive one-electron reductions. acs.org These are attributed to the sequential reduction of the bipyridine ligands, as the lowest unoccupied molecular orbitals (LUMOs) of the complex are primarily ligand-based in character. The first of these reductions is typically well-defined and reversible. acs.org

A representative set of redox potentials for [Fe(bpy)₃]²⁺ is presented in the table below.

| Redox Couple | E½ (V vs. Fc/Fc⁺) | Solvent/Electrolyte | Reference |

| [Fe(bpy)₃]³⁺ / [Fe(bpy)₃]²⁺ | +0.77 | CH₃CN / [NBu₄][PF₆] | nih.gov |

| [Fe(bpy)₃]²⁺ / [Fe(bpy)₃]⁺ | -1.55 | CH₃CN / [NBu₄][PF₆] | nih.gov |

| [Fe(bpy)₃]⁺ / [Fe(bpy)₃]⁰ | -1.75 | CH₃CN / [NBu₄][PF₆] | nih.gov |

| [Fe(bpy)₃]⁰ / [Fe(bpy)₃]⁻ | -1.97 | CH₃CN / [NBu₄][PF₆] | nih.gov |

| Data presented is compiled from cyclic voltammetry measurements in acetonitrile with tetrabutylammonium hexafluorophosphate as the supporting electrolyte, with potentials referenced to the ferrocene/ferrocenium couple. |

The kinetics of electron transfer for the [Fe(bpy)₃]²⁺/³⁺ couple have been studied to understand the facility with which the complex exchanges electrons with an electrode surface. The standard heterogeneous electron-transfer rate constant, k⁰, provides a quantitative measure of these kinetics.

Studies using Nicholson's method in various ionic liquids have determined that the k⁰ values for the oxidation of [Fe(bpy)₃]²⁺ are in the range of 10⁻⁴ to 10⁻³ cm s⁻¹. elsevierpure.comresearchgate.net This range indicates a quasi-reversible electron transfer process, where the rate is neither infinitely fast nor slow on the timescale of the cyclic voltammetry experiment. The rate is influenced by factors such as the viscosity of the medium and the nature of the ions in the electrolyte. elsevierpure.com

| Solvent/Ionic Liquid | Dynamic Viscosity (mPa·s at 298 K) | k⁰ (cm s⁻¹) |

| 1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) | 221 | 1.1 x 10⁻⁴ |

| 1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF₄]) | 107 | 2.5 x 10⁻⁴ |

| 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMIM][NTf₂]) | 34 | 1.0 x 10⁻³ |

| Data from studies on the oxidation of [Fe(bpy)₃]²⁺ in different ionic liquids at 298 K. elsevierpure.com |

Substituent Effects on Redox Properties

The electronic properties of the bipyridine ligands can be systematically modified by introducing substituents, which in turn tunes the redox potentials of the resulting iron complex. This tunability is a powerful tool for designing complexes with specific electrochemical characteristics.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the bipyridine ligands has a predictable effect on the redox potentials of the [Fe(bpy)₃]²⁺ complex.

Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups increase the electron density on the bipyridine ligands and, by extension, on the iron center. This makes the complex easier to oxidize (a less positive E½ for the Fe(III)/Fe(II) couple) and harder to reduce (a more negative E½ for the ligand-based reductions). nih.gov

Electron-Withdrawing Groups (e.g., -CF₃, -CN): Conversely, these groups decrease the electron density on the iron center, making the complex more difficult to oxidize (a more positive E½) and easier to reduce (a less negative E½). frontiersin.org

The magnitude of this shift in redox potential can be correlated with the electronic parameters of the substituents, such as Hammett constants. DFT calculations have shown that while substituent effects significantly alter the reduction potentials, spanning a range of over 2 eV, their impact on the ligand field strength is less pronounced. acs.org

The following table illustrates the effect of substituents on the Fe(III)/Fe(II) redox potential.

| Substituent on 4,4'-positions of bpy | E½ (V vs. Fc/Fc⁺) | Solvent/Electrolyte | Reference |

| -OCH₃ | +0.59 | CH₃CN / [NBu₄][PF₆] | nih.gov |

| -CH₃ | +0.68 | CH₃CN / [NBu₄][PF₆] | nih.gov |

| -H | +0.77 | CH₃CN / [NBu₄][PF₆] | nih.gov |

| Data compiled from cyclic voltammetry measurements in acetonitrile with tetrabutylammonium hexafluorophosphate as the supporting electrolyte. |

While the primary influence on redox potential comes from the ligand electronics and the solvent, the counterion associated with the [Fe(bpy)₃]²⁺ salt can also have a subtle effect on its electrochemical behavior and stability. In solution, the complex exists as a cation, and its interaction with the counterion can influence ion pairing, which may slightly alter the energetics of electron transfer. However, in strongly coordinating solvents and with common non-coordinating anions like PF₆⁻, ClO₄⁻, or BF₄⁻, these effects are generally minimal and the redox potentials are largely independent of the counterion. The choice of counterion can, however, significantly impact the solubility and crystallinity of the complex salt.

Stability of Oxidized Species and Decomposition Pathways

The oxidized form of the complex, [Fe(bpy)₃]³⁺, is generally stable in aprotic organic solvents like acetonitrile, allowing for its reversible electrochemical characterization. researchgate.net However, its stability is significantly lower in aqueous solutions, particularly at neutral or higher pH.

In aqueous media, [Fe(bpy)₃]³⁺ is susceptible to decomposition. researchgate.net A well-documented pathway involves the dimerization of the complex to form a μ-oxo-bridged species, μ-O-[Fe(bpy)₂(H₂O)]₂⁴⁺. nih.gov This process involves the loss of a bipyridine ligand, nucleophilic attack by water, and the formation of an Fe-O-Fe bridge. nih.gov This dimerization leads to a significant decrease in the redox potential, which is a critical consideration for applications such as aqueous redox flow batteries. nih.gov

In acidic aqueous solutions, the decomposition of both [Fe(bpy)₃]²⁺ and [Fe(bpy)₃]³⁺ can occur, though the Fe(III) complex is generally less stable. researchgate.net The decomposition can be influenced by the presence of other species in the solution. For instance, in the presence of H atoms in acidic solution, [Fe(bpy)₃]²⁺ can form a hydride intermediate, [Fe(bpy)₃H]²⁺, which then decomposes to yield H₂ and [Fe(bpy)₃]³⁺. rsc.org The reaction with hydroxyl radicals leads to the formation of OH adducts, which have their own complex decay kinetics. rsc.org

The stability of the oxidized species is a crucial factor for the practical application of [Fe(bpy)₃]²⁺ in any system that relies on its redox cycling. While stable in many organic electrochemical systems, its decomposition pathways in aqueous and protic media must be carefully considered.

Advanced Applications in Electrochemical Technologies

Electrochromic Materials and Coordination Nanosheets (CONASHs)

Electrochromic materials are substances that can change their optical properties, such as color and transparency, in response to an applied electrical potential. Tris(2,2'-bipyridine)iron(2+) is a well-known chromophore, and its integration into solid-state materials has been a subject of significant research for applications in smart windows, displays, and sensors. A particularly innovative approach involves the use of this iron complex in the fabrication of Coordination Nanosheets (CONASHs).

CONASHs are two-dimensional materials formed by the self-assembly of metal ions and organic ligands at an interface, such as a liquid-liquid interface. rsc.orgtdl.orgresearchgate.netmdpi.comresearchgate.net This method allows for the creation of large-area, thin films with a well-ordered structure. tdl.org In the context of [Fe(bpy)₃]²⁺, researchers have successfully synthesized CONASHs by reacting Fe²⁺ ions with bis(2,2'-bipyridine)-based ligands. rsc.orgtdl.orgtdl.org These nanosheets are composed of tris(2,2'-bipyridine)iron(2+) complex motifs within their framework. rsc.orgtdl.orgtdl.org

The resulting CONASH films exhibit promising electrochromic properties. rsc.orgtdl.org Due to the presence of the redox-active Fe²⁺ centers, these films can undergo color changes when an electrical potential is applied. rsc.orgtdl.org For instance, the oxidation of Fe²⁺ to Fe³⁺ within the nanosheet structure leads to a bleaching of the material's color. This process is reversible, allowing for repeated color-to-colorless or color-to-color transitions. rsc.orgtdl.org Researchers have demonstrated that these CONASH-based electrochromic devices can be operated at relatively low voltages and exhibit good switching stability over multiple cycles. rsc.orgtdl.org The performance characteristics of these materials, such as response time and coloration efficiency, make them attractive for next-generation display technologies. rsc.orgtdl.org

| CONASH Film | Color Transition | Operating Voltage | Switching Stability | Potential Application |

|---|---|---|---|---|

| NBP1 | Blue to Colorless | ±2.5 V | Stable for several cycles | Smart Windows, Displays |

| NBP2 | Magenta to Colorless | ±2.5 V | Stable for several cycles | Smart Windows, Displays |

Energy Conversion Processes (e.g., Flow Batteries, Dye-Sensitized Solar Cells)

The reversible redox couple of [Fe(bpy)₃]²⁺/[Fe(bpy)₃]³⁺ makes it a compelling candidate for applications in energy conversion and storage, notably in redox flow batteries (RFBs) and dye-sensitized solar cells (DSSCs).

Redox Flow Batteries

Redox flow batteries are a type of electrochemical energy storage device where energy is stored in liquid electrolytes. The [Fe(bpy)₃]²⁺ complex has been investigated as a catholyte in both aqueous and non-aqueous RFBs due to its high redox potential and the use of earth-abundant iron. mdpi.com

In non-aqueous RFBs, [Fe(bpy)₃]²⁺ has been part of systems demonstrating high cell voltages. For example, an asymmetric RFB using Fe(bpy)₃₂ as the catholyte and a nickel-bipyridine complex as the anolyte achieved a cell voltage of 2.26 V. rsc.orgrsc.org Symmetric cells utilizing only the [Fe(bpy)₃]²⁺ complex have also been studied, showing good voltage and coulombic efficiencies. researchgate.netrsc.orgnih.gov However, challenges such as capacity fade and the stability of the complex, particularly the counterion's effect, are areas of ongoing research to improve long-term performance. rsc.orgrsc.org

In aqueous RFBs, [Fe(bpy)₃]²⁺ offers the advantage of operating in a more environmentally benign and cost-effective medium. However, the oxidized form, [Fe(bpy)₃]³⁺, can undergo hydrolysis, leading to the formation of a dimer, µ-O-[FeIII(bpy)₂(H₂O)]₂⁴⁺, which results in a significant voltage drop during discharge. tdl.orgresearchgate.net Research efforts are focused on mitigating this issue, for instance, by using activated carbon cloth in the catholyte reservoir to interact with the hydrolysis product and improve the discharge voltage and lifetime of the battery. tdl.org Computational studies are also being employed to understand and predict the properties of [Fe(bpy)₃]²⁺ and its derivatives to address challenges like low aqueous solubility and dimerization. tdl.org

| RFB Type | Role of [Fe(bpy)₃]²⁺ | Key Performance Metrics | Challenges |

|---|---|---|---|

| Non-Aqueous (Asymmetric) | Catholyte | Cell Voltage: 2.26 V; Coulombic Efficiency: ~89%; Voltage Efficiency: ~87% | Capacity fade, solvent crossover, membrane resistance |

| Non-Aqueous (Symmetric) | Catholyte and Anolyte | Voltage Efficiency: 94.0%; Coulombic Efficiency: 96.5% | Complex stability, irreversible by-product formation |

| Aqueous | Catholyte | High redox potential | Hydrolysis of [Fe(bpy)₃]³⁺, dimerization, voltage drop |

Dye-Sensitized Solar Cells

In dye-sensitized solar cells (DSSCs), a redox mediator is a crucial component of the electrolyte, responsible for regenerating the photo-oxidized dye molecule to complete the electrical circuit. The [Fe(bpy)₃]²⁺/[Fe(bpy)₃]³⁺ redox couple has been explored as an alternative to the traditional iodide/triiodide mediator.

The use of [Fe(bpy)₃]²⁺ as a redox mediator has shown potential for achieving high open-circuit voltages (Uoc) in DSSCs. mdpi.com However, a significant challenge is the intense color of the [Fe(bpy)₃]²⁺ complex, which can lead to competitive light absorption with the sensitizing dye, thereby reducing the short-circuit current density (jsc). mdpi.com Despite this, research has demonstrated that DSSCs employing a [Fe(bpy)₃]³⁺/²⁺-based electrolyte can achieve notable power conversion efficiencies (PCE). For instance, with the RR9 dye, a PCE of 1.8% was reported, and with the D35 dye, a PCE of 4.6% was achieved. mdpi.com Studies have also indicated that the recombination rates between electrons in the semiconductor and the oxidized mediator can be lower for the iron complex compared to some cobalt-based mediators, which is advantageous for cell performance. mdpi.com Further improvements in the performance of [Fe(bpy)₃]²⁺-based DSSCs may be possible through ligand engineering to fine-tune its optical and electrochemical properties. mdpi.com

| Sensitizing Dye | Open-Circuit Voltage (Uoc) | Short-Circuit Current Density (jsc) | Fill Factor (FF) | Power Conversion Efficiency (PCE) |

|---|---|---|---|---|

| RR9 | 0.680 V | 3.5 mA·cm⁻² | 0.72 | 1.8% |

| D35 | 0.760 V | 8.8 mA·cm⁻² | 0.67 | 4.6% |

Catalytic Applications and Photoredox Chemistry of Tris 2,2 Bipyridine Iron 2+

Photocatalytic Activity and Photosensitization

The photocatalytic properties of Tris(2,2'-bipyridine)iron(2+) are rooted in its ability to absorb visible light, leading to the formation of a metal-to-ligand charge transfer (MLCT) excited state. However, a notable challenge in harnessing this complex as a photosensitizer is the rapid relaxation of its excited states. sigmaaldrich.com Despite this, its potential in driving various chemical transformations under visible light irradiation continues to be an area of active research.

Upon absorption of visible light, the Tris(2,2'-bipyridine)iron(2+) complex is promoted to an excited state. In the presence of molecular oxygen, this excited complex can initiate a series of energy or electron transfer processes that lead to the formation of reactive oxygen species (ROS). While the direct characterization of ROS generated by this specific iron complex is not extensively detailed in the literature, the mechanisms of similar tris(bipyridine) metal complexes suggest the potential formation of singlet oxygen (¹O₂) via energy transfer and superoxide (B77818) radicals (O₂⁻) through electron transfer. These highly reactive species are the primary drivers of the complex's photocatalytic oxidation capabilities.

The ability of Tris(2,2'-bipyridine)iron(2+) to generate ROS under visible light makes it a candidate for the photocatalytic degradation of organic pollutants in water. Research has shown that when immobilized on a resin, this iron complex can activate molecular oxygen under visible light to efficiently degrade various organic pollutants. mdpi.com For instance, the resin-exchanged Fe(bpy)₃²⁺ system has demonstrated effective degradation of dyes, showcasing its potential for environmental remediation applications. The catalytic cycle involves the photo-excited iron complex, which then activates dioxygen to produce ROS that subsequently mineralize the organic pollutants.

In the realm of organic synthesis, Tris(2,2'-bipyridine)iron(2+) has been explored as a photocatalyst for various transformations, most notably oxidation reactions. The in-situ generation of powerful oxidizing agents (ROS) under mild conditions (visible light and ambient temperature) offers a green alternative to traditional oxidation methods. A significant application is the oxidation of styrene (B11656), where the zeolite-encapsulated complex has been shown to catalyze the formation of benzaldehyde (B42025) and styrene oxide with molecular oxygen as the oxidant under visible light irradiation. nih.govacs.orgrsc.org This demonstrates the potential of this iron complex to serve as a catalyst for selective oxidation reactions in organic synthesis.

Heterogeneous Catalysis within Confined Systems

To overcome challenges associated with homogeneous catalysis, such as catalyst recovery and stability, Tris(2,2'-bipyridine)iron(2+) has been encapsulated within the nanoporous structures of zeolites. This approach not only facilitates catalyst separation but also influences the catalytic activity and selectivity through steric and electronic effects imposed by the zeolite framework.

The synthesis of zeolite-encapsulated Tris(2,2'-bipyridine)iron(2+) is typically achieved through a "ship-in-a-bottle" method. nih.govacs.org In this process, the iron ions are first introduced into the zeolite cages through ion exchange, followed by the diffusion of the 2,2'-bipyridine (B1663995) ligands into the pores, where they coordinate with the iron ions to form the complex within the confined space of the zeolite supercages. The successful formation of the complex inside the zeolite cages has been confirmed by various characterization techniques, including XRD and diffuse-reflectance UV-vis spectroscopy. nih.govacs.org These encapsulated catalysts have demonstrated their efficacy as robust heterogeneous photocatalysts.

The catalytic performance of zeolite-encapsulated Tris(2,2'-bipyridine)iron(2+) is significantly influenced by the nature of the co-exchanged cations present in the zeolite framework. These cations act as charge-compensating ions and can modulate the physicochemical properties of the encapsulated complex.

Alkali Metal Cations: Studies have shown that the type of alkali metal cation (Li⁺, Na⁺, K⁺, Rb⁺, and Cs⁺) in zeolite Y can affect the photocatalytic oxidation of styrene. nih.gov An increase in the ionic radius of the alkali metal cation leads to an increased intensity of the MLCT absorption band of the encapsulated iron complex and a decrease in the electron density of the iron atoms. nih.gov This, in turn, correlates with the turnover number (TON) for the oxidation of styrene to benzaldehyde and styrene oxide. nih.gov In contrast, for the oxidation of benzene (B151609) to phenol (B47542) using hydrogen peroxide, the catalytic activity is enhanced in the presence of lighter alkali metal cations, suggesting that the electron density of the iron atom is a predominant factor in determining the oxidation rate. nih.gov

Interactive Data Table: Effect of Alkali Metal Cations on Styrene Oxidation

| Cation | Ionic Radius (Å) | Fe Content (wt%) | BET Surface Area (m²/g) | Styrene Conversion (%) | Benzaldehyde Selectivity (%) | Styrene Oxide Selectivity (%) |

| Li⁺ | 0.76 | 0.85 | 650 | 15.2 | 75.0 | 25.0 |

| Na⁺ | 1.02 | 0.82 | 645 | 18.5 | 78.4 | 21.6 |

| K⁺ | 1.38 | 0.78 | 630 | 22.3 | 80.7 | 19.3 |

| Rb⁺ | 1.52 | 0.75 | 615 | 25.1 | 82.5 | 17.5 |

| Cs⁺ | 1.67 | 0.71 | 600 | 28.9 | 85.1 | 14.9 |

Alkaline Earth Metal Cations: Similarly, the presence of different alkaline earth metal cations (Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺) within the zeolite Y cavities also modulates the catalytic activity. acs.orgrsc.org As the size of the alkaline earth metal cation increases, the BET surface area and the iron content of the catalyst decrease. acs.org Conversely, the intensity of the MLCT absorption band of the encapsulated complex increases with the heavier cations. acs.org The electron density on the iron atoms decreases, and the average Fe-N/O bond distance and coordination number increase with the heavier alkaline earth metal cations. acs.org These changes in the physicochemical properties directly impact the efficiency of the photocatalytic oxidation of styrene. acs.orgrsc.org

Interactive Data Table: Effect of Alkaline Earth Metal Cations on Styrene Oxidation

| Cation | Ionic Radius (Å) | Fe Content (wt%) | BET Surface Area (m²/g) | Styrene Conversion (%) | Benzaldehyde Selectivity (%) | Styrene Oxide Selectivity (%) |

| Mg²⁺ | 0.72 | 0.91 | 620 | 20.1 | 79.1 | 20.9 |

| Ca²⁺ | 1.00 | 0.88 | 605 | 24.7 | 81.8 | 18.2 |

| Sr²⁺ | 1.18 | 0.84 | 585 | 29.3 | 84.0 | 16.0 |

| Ba²⁺ | 1.35 | 0.80 | 560 | 33.6 | 86.3 | 13.7 |

Mechanism of Catalytic Action and Electron Density Considerations

The catalytic utility of tris(2,2'-bipyridine)iron(2+), denoted as [Fe(bpy)3]2+, in photoredox chemistry is governed by a mechanism that is fundamentally distinct from its more common ruthenium and iridium analogues. This distinction arises from the unique electronic structure and excited-state dynamics of the iron(II) center. Understanding this mechanism, along with the influence of electron density on the complex, is crucial for its application in organic synthesis.

The photoredox catalytic cycle of [Fe(bpy)3]2+ can be described through a series of fundamental steps: photoexcitation, single-electron transfer (SET), and catalyst regeneration. Unlike ruthenium(II) polypyridyl complexes which react from a long-lived metal-to-ligand charge transfer (MLCT) state, the photochemistry of [Fe(bpy)3]2+ is dominated by a short-lived, low-lying ligand-field (LF) or metal-centered (MC) excited state. researchgate.netnih.gov

Upon absorption of visible light, [Fe(bpy)3]2+ is promoted to an MLCT excited state. However, this state undergoes ultrafast deactivation, on a sub-picosecond timescale, to a non-luminescent high-spin metal-centered state. nih.gov It is this metal-centered excited state that participates in the subsequent electron transfer steps of the catalytic cycle. researchgate.netnih.gov The catalytic cycle can proceed through either an oxidative or a reductive quenching pathway, depending on the nature of the substrate and other reagents present in the reaction mixture.

Oxidative Quenching Cycle:

Photoexcitation: The ground state [Fe(bpy)3]2+ absorbs a photon, leading to the formation of the excited state, *[Fe(bpy)3]2+.

Electron Transfer to an Acceptor: The excited complex donates an electron to a suitable electron acceptor (A), resulting in the formation of the oxidized iron(III) complex, [Fe(bpy)3]3+, and the radical anion of the acceptor (A•⁻).

Substrate Oxidation and Catalyst Regeneration: The highly oxidizing [Fe(bpy)3]3+ then accepts an electron from a substrate molecule (Sub), generating the substrate radical cation (Sub•⁺) and regenerating the ground state [Fe(bpy)3]2+ catalyst, which can then re-enter the catalytic cycle.

Reductive Quenching Cycle:

Photoexcitation: Similar to the oxidative cycle, the process begins with the photoexcitation of [Fe(bpy)3]2+ to *[Fe(bpy)3]2+.

Electron Transfer from a Donor: The excited complex accepts an electron from a suitable electron donor (D), leading to the formation of the reduced iron(I) complex, [Fe(bpy)3]+, and the radical cation of the donor (D•⁺).

Substrate Reduction and Catalyst Regeneration: The highly reducing [Fe(bpy)3]+ then donates an electron to a substrate molecule (Sub), generating the substrate radical anion (Sub•⁻) and regenerating the ground state [Fe(bpy)3]2+ catalyst.

The feasibility and efficiency of these catalytic cycles are intrinsically linked to the electron density at the iron center and across the bipyridine ligands. The electron density influences the redox potentials of the various oxidation states of the complex, which in turn determines the thermodynamic driving force for the electron transfer steps.

Modifying the electronic properties of the bipyridine ligands through the introduction of electron-donating or electron-withdrawing substituents is a key strategy for tuning the catalytic activity of the complex. Electron-withdrawing groups, for instance, increase the electron affinity of the ligands, making the complex easier to reduce and a stronger oxidant in its higher oxidation states. Conversely, electron-donating groups increase the electron density on the iron center, making the complex easier to oxidize and a stronger reductant in its lower oxidation states.

Research has shown that the substitution of pyridyl moieties with imine groups can increase the reduction potentials of the higher charge states of the complex. This is attributed to the inferior σ-donating properties of imines compared to pyridyls, which leads to less stabilization of the ligand.

The table below presents theoretical and experimental reduction potentials for [Fe(bpy)3]2+ and a related complex, illustrating the impact of the ligand environment on the electronic properties.

| Complex | Charge State Transition | Theoretical Reduction Potential (V) | Experimental Reduction Potential (V) |

|---|---|---|---|

| [Fe(Bpy)3] | +3 → +2 | 0.99 | 1.11 |

| [Fe(Bpy)3] | +2 → +1 | -1.12 | -1.11 |

| [Fe(Bpy)3] | +1 → 0 | -1.39 | -1.32 |

| [Fe(Bpy)3] | 0 → -1 | -1.88 | -1.99 |

| [Fe(α-ImPy)3] | +3 → +2 | 1.19 | 1.11 |

| [Fe(α-ImPy)3] | +2 → +1 | -0.99 | -1.13 |

| [Fe(α-ImPy)3] | +1 → 0 | -1.28 | -1.38 |

| [Fe(α-ImPy)3] | 0 → -1 | -1.84 | -1.95 |